molecular formula C29H31N5O3S B12452392 N-[4-({4-[3-(cyclohexylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenyl]acetamide

N-[4-({4-[3-(cyclohexylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenyl]acetamide

Cat. No.: B12452392
M. Wt: 529.7 g/mol
InChI Key: WKBROKWAWSBKLU-UHFFFAOYSA-N
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Description

N-[4-({4-[3-(cyclohexylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenyl]acetamide is a complex organic compound with a unique structure that includes a phthalazine ring, a cyclohexylsulfamoyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-[3-(cyclohexylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the phthalazine derivative, followed by the introduction of the cyclohexylsulfamoyl group and the acetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[4-({4-[3-(cyclohexylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-[4-({4-[3-(cyclohexylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Medicine: It has potential as a therapeutic agent due to its unique structure and properties.

    Industry: It can be used in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of N-[4-({4-[3-(cyclohexylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phthalazine derivatives and sulfonamide-containing molecules. Examples include:

  • N-(4-cyclohexylsulfamoyl-phenyl)acetamide
  • N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide

Uniqueness

N-[4-({4-[3-(cyclohexylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenyl]acetamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.

Properties

Molecular Formula

C29H31N5O3S

Molecular Weight

529.7 g/mol

IUPAC Name

N-[4-[[4-[3-(cyclohexylsulfamoyl)-4-methylphenyl]phthalazin-1-yl]amino]phenyl]acetamide

InChI

InChI=1S/C29H31N5O3S/c1-19-12-13-21(18-27(19)38(36,37)34-24-8-4-3-5-9-24)28-25-10-6-7-11-26(25)29(33-32-28)31-23-16-14-22(15-17-23)30-20(2)35/h6-7,10-18,24,34H,3-5,8-9H2,1-2H3,(H,30,35)(H,31,33)

InChI Key

WKBROKWAWSBKLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)NC(=O)C)S(=O)(=O)NC5CCCCC5

Origin of Product

United States

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